

A Comprehensive Technical Guide to Azido-L-Dab(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the physical characteristics and synthesis of Azido-L-Dab(Boc)-OH, a valuable building block in peptide synthesis and bioconjugation. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Core Physical Characteristics

Azido-L-Dab(Boc)-OH, systematically named (S)-2-Azido-4-((tert-butoxycarbonyl)amino)butanoic acid, is a non-natural amino acid derivative. The presence of an azido group provides a versatile handle for "click chemistry" reactions, while the Boc protecting group allows for its use in standard peptide synthesis protocols.

Quantitative Data Summary

The physical properties of Azido-L-Dab(Boc)-OH are summarized in the table below. Data has been compiled from various chemical suppliers and may show slight variations.

Property	Value
Systematic Name	(S)-2-Azido-4-((tert- butoxycarbonyl)amino)butanoic acid
Common Names	N3-L-Dab(Boc)-OH, Azido-L-Dab(Boc)-OH
CAS Number	1932403-71-8, 120042-08-2
Molecular Formula	C9H16N4O4
Molecular Weight	244.25 g/mol
Appearance	White to off-white crystalline powder
Melting Point	95 - 97 °C
Optical Rotation	$[\alpha]D^{20} = -90 \pm 1^{\circ} \text{ (c=1 in DMF)}$
Purity	≥95% (typically ≥99% by HPLC)
Storage Conditions	0 - 8 °C or -20 °C for long-term storage

Experimental Protocols

The synthesis of Azido-L-Dab(Boc)-OH is typically achieved in a two-step process starting from the readily available N α -Boc-L-glutamine (Boc-Gln-OH). The first step involves a Hofmann rearrangement to produce N α -Boc-L-2,4-diaminobutyric acid (Boc-Dab-OH). The second step is a diazotransfer reaction to convert the side-chain primary amine of Boc-Dab-OH into an azide.

Synthesis of Azido-L-Dab(Boc)-OH

Synthesis Pathway of Azido-L-Dab(Boc)-OH Boc-Gln-OH Hofmann Rearrangement (e.g., PSDIB in water) Boc-Dab-OH Diazotransfer Reaction (e.g., ISA-HCI, CuSO4) Azido-L-Dab(Boc)-OH

Click to download full resolution via product page

Synthesis Pathway of Azido-L-Dab(Boc)-OH

Step 1: Synthesis of Nα-Boc-L-2,4-diaminobutyric acid (Boc-Dab-OH)

This step is achieved through a Hofmann rearrangement of N α -Boc-L-Gln-OH. A facile method utilizes a polymer-supported hypervalent iodine reagent, poly[(4-diacetoxyiodo)styrene] (PSDIB), in an aqueous medium.[1]

- Materials:
 - Nα-Boc-L-Gln-OH
 - Poly[(4-diacetoxyiodo)styrene] (PSDIB)
 - Water
- Procedure:

- Suspend Nα-Boc-L-Gln-OH in water.
- Add PSDIB to the suspension.
- Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
- Upon completion, filter off the polymer-supported reagent.
- Wash the filtrate with a suitable organic solvent (e.g., diethyl ether) to remove any nonpolar impurities.
- Lyophilize the aqueous layer to obtain Boc-Dab-OH. This product is often of high purity and can be used in the next step without further purification.

Step 2: Synthesis of Azido-L-Dab(Boc)-OH

The conversion of the primary amine in Boc-Dab-OH to an azide is accomplished via a diazotransfer reaction. A common and effective reagent for this transformation is imidazole-1-sulfonyl azide hydrochloride (ISA·HCl) in the presence of a copper(II) catalyst.

- Materials:
 - Boc-Dab-OH
 - Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl)
 - Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
 - Sodium bicarbonate (NaHCO₃) or other suitable base
 - Methanol (MeOH)
 - Water (H₂O)
 - Ethyl acetate (EtOAc)
 - Hydrochloric acid (HCl)

Procedure:

- Dissolve Boc-Dab-OH in a mixture of water and methanol.
- Add a catalytic amount of CuSO₄·5H₂O.
- Add imidazole-1-sulfonyl azide hydrochloride to the solution.
- Adjust the pH of the reaction mixture to approximately 8-9 using a saturated aqueous solution of NaHCO₃. Maintain this pH throughout the reaction by periodic addition of the base.
- Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
- Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel to yield pure Azido-L-Dab(Boc)-OH.

This guide provides a foundational understanding of the physical characteristics and synthesis of Azido-L-Dab(Boc)-OH. Researchers are encouraged to consult the primary literature for further details and optimization of the described protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

 1. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid -PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Comprehensive Technical Guide to Azido-L-Dab(Boc)-OH]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2650311#azido-l-dab-boc-oh-physical-characteristics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com